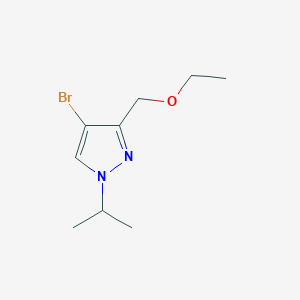

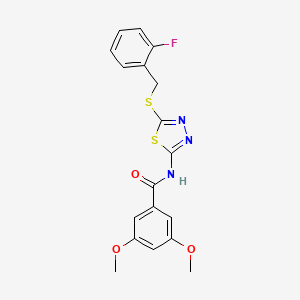

![molecular formula C23H22N4O3 B2943947 6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-29-9](/img/structure/B2943947.png)

6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a class of compounds that have been reported to possess various pharmacological activities like antimicrobial, antitumor and anti-inflammatory .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrido[2,3-d]pyrimidines can generally be synthesized via reaction of certain precursors with electrophilic and nucleophilic reagents . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .Aplicaciones Científicas De Investigación

Optical and Nonlinear Optical Properties

Pyrimidine derivatives have been synthesized and studied for their potential applications in optical and nonlinear optical (NLO) devices. A study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives highlights their considerable NLO character, making them efficient candidates for NLO device fabrications. This indicates the potential of similar compounds, including 6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, in optical applications (Mohan et al., 2020).

Catalysis

The use of pyrimidine derivatives in catalysis has been demonstrated through the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives using nano Fe2O3@SiO2–SO3H as a catalyst (Ghashang et al., 2017). This suggests that compounds like 6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione could play a role in catalyzing multi-component reactions, enhancing the efficiency of synthetic processes (Ghashang et al., 2017).

Antiviral Evaluation

The antiviral activity of pyrimidine derivatives has been explored, with some compounds synthesized for evaluation against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1). The study by El-Etrawy and Abdel-Rahman (2010) demonstrates the potential of pyrimidine derivatives in antiviral drug development, suggesting a possible application for 6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in this field (El-Etrawy & Abdel-Rahman, 2010).

Urease Inhibition

Rauf et al. (2010) investigated the urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives. This research shows the potential of pyrimidine derivatives in developing treatments for diseases where urease activity plays a critical role, such as certain types of infections and urolithiasis (Rauf et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with pyrido[2,3-d]pyrimidine scaffolds, such as CDK2 inhibitors, often target tumor cells in a selective manner . They are designed to interact with specific proteins or enzymes in the body, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Mode of Action

These compounds typically work by inhibiting the activity of their target proteins or enzymes. For instance, CDK2 inhibitors prevent the action of CDK2, a protein involved in cell division. This can halt the cell cycle, preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 can affect multiple biochemical pathways related to cell growth and division. This can lead to the arrest of the cell cycle, apoptosis (programmed cell death), and ultimately, the reduction of tumor growth .

Result of Action

The ultimate result of the compound’s action would be the inhibition of cell proliferation, particularly in cancer cells. This could potentially lead to a decrease in tumor size and the prevention of metastasis .

Propiedades

IUPAC Name |

6-ethyl-1,3-dimethyl-5-(4-phenoxyanilino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-4-15-14-24-21-19(22(28)27(3)23(29)26(21)2)20(15)25-16-10-12-18(13-11-16)30-17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKSGERRQWGHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

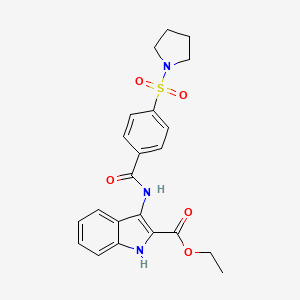

![Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2943869.png)

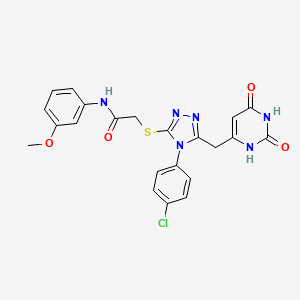

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)

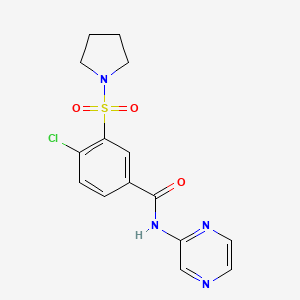

![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B2943875.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943877.png)

![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)

![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)